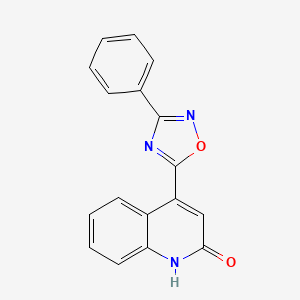![molecular formula C21H24N4S2 B10869315 4-(1,2-benzothiazol-3-yl)-N-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide](/img/structure/B10869315.png)
4-(1,2-benzothiazol-3-yl)-N-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2-BENZISOTHIAZOL-3-YL)-N-(4-ISOPROPYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-BENZISOTHIAZOL-3-YL)-N-(4-ISOPROPYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzisothiazole Moiety: This step involves the cyclization of ortho-aminothiophenol with a suitable nitrile or isothiocyanate under acidic or basic conditions.
Attachment of the Isopropylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the benzisothiazole intermediate reacts with isopropylbenzene in the presence of a Lewis acid catalyst.
Formation of the Tetrahydropyrazinecarbothioamide Core: This step involves the reaction of the intermediate with a suitable pyrazine derivative under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1,2-BENZISOTHIAZOL-3-YL)-N-(4-ISOPROPYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzisothiazole ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids for Friedel-Crafts reactions, transition metal catalysts for coupling reactions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted benzisothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, 4-(1,2-BENZISOTHIAZOL-3-YL)-N-(4-ISOPROPYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its potential therapeutic effects.
Medicine
The compound is of interest in medicinal chemistry for its potential as a drug candidate. Researchers explore its pharmacokinetics, pharmacodynamics, and potential efficacy in treating various diseases.
Industry
In industrial applications, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1,2-BENZISOTHIAZOL-3-YL)-N-(4-ISOPROPYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzisothiazole Derivatives: Compounds with similar benzisothiazole structures.
Pyrazine Derivatives: Compounds with similar pyrazine cores.
Isopropylphenyl Derivatives: Compounds with similar isopropylphenyl groups.
Uniqueness
What sets 4-(1,2-BENZISOTHIAZOL-3-YL)-N-(4-ISOPROPYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE apart is its combination of these three distinct moieties, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C21H24N4S2 |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
4-(1,2-benzothiazol-3-yl)-N-(4-propan-2-ylphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C21H24N4S2/c1-15(2)16-7-9-17(10-8-16)22-21(26)25-13-11-24(12-14-25)20-18-5-3-4-6-19(18)27-23-20/h3-10,15H,11-14H2,1-2H3,(H,22,26) |
InChI Key |
MQKKRZTVFJYGBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-acetyl-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10869241.png)


![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B10869249.png)
![2-[(2-bromophenyl)carbonyl]-N-(2,3-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10869256.png)

![2-[1-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-3-(methylsulfanyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10869267.png)
![3-benzyl-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10869281.png)
![4-[(4-chlorophenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10869283.png)
![4-[(3-Aminonaphthalen-2-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10869289.png)
![N-(3-{[(2E)-2-(4-nitrobenzylidene)hydrazinyl]carbonyl}-4-phenylthiophen-2-yl)benzamide](/img/structure/B10869301.png)
![N-cyclopropyl-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10869305.png)
![12-(3,4-dimethoxyphenyl)-9,9-dimethyl-2-(pyridin-2-yl)-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B10869307.png)
